molecular formula C16H23NO3 B14411969 1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate CAS No. 83859-72-7

1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate

Cat. No.: B14411969
CAS No.: 83859-72-7
M. Wt: 277.36 g/mol
InChI Key: BVXMOKMBUPXOJY-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate is an organic compound that features a tert-butylamino group, a ketone, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate typically involves the reaction of tert-butylamine with a suitable precursor, such as a butanone derivative, followed by esterification with 4-methylbenzoic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the process. For example, the use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microreactor technology can enhance the efficiency and sustainability of the production process, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with biological receptors, while the ketone and ester groups can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

83859-72-7

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

[1-(tert-butylamino)-1-oxobutan-2-yl] 4-methylbenzoate

InChI

InChI=1S/C16H23NO3/c1-6-13(14(18)17-16(3,4)5)20-15(19)12-9-7-11(2)8-10-12/h7-10,13H,6H2,1-5H3,(H,17,18)

InChI Key

BVXMOKMBUPXOJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)(C)C)OC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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